
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a complex organic compound with the molecular formula C76H94N4. It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll. This compound is notable for its bulky tert-butyl groups, which provide steric protection and influence its chemical properties .
准备方法
The synthesis of 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by oxidation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid. Industrial production methods may involve scaling up these reactions with continuous flow techniques to ensure consistent quality and yield .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which are useful in catalysis and material science.
Substitution: The bulky tert-butyl groups can be substituted under specific conditions to introduce different functional groups, enhancing its versatility in chemical synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions often include various metal complexes and substituted derivatives .
科学研究应用
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Its derivatives are studied for their potential in photodynamic therapy, where they can generate reactive oxygen species to kill cancer cells.
Medicine: The compound’s ability to form complexes with metals makes it a candidate for drug delivery systems.
Industry: It is used in the development of organic photovoltaic cells and sensors due to its unique electronic properties
作用机制
The mechanism by which this compound exerts its effects often involves the coordination of metal ions to the nitrogen atoms in the porphyrin ring. This coordination can alter the electronic properties of the metal, making it more reactive or stable. The pathways involved include electron transfer processes and the generation of reactive intermediates, which are crucial in catalysis and photodynamic therapy .
相似化合物的比较
Compared to other porphyrins, 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is unique due to its bulky tert-butyl groups. These groups provide steric protection, making the compound more stable and less prone to aggregation. Similar compounds include:
Tetraphenylporphyrin: Lacks the bulky tert-butyl groups, making it less stable.
Octaethylporphyrin: Another derivative with different substituents, used in similar applications but with different properties.
Phthalocyanine: A related compound with a similar structure but different electronic properties, used in dyes and pigments
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C76H112N4 |
|---|---|
分子量 |
1081.7 g/mol |
IUPAC 名称 |
5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C76H112N4/c1-69(2,3)49-33-45(34-50(41-49)70(4,5)6)65-57-25-27-59(77-57)66(46-35-51(71(7,8)9)42-52(36-46)72(10,11)12)61-29-31-63(79-61)68(48-39-55(75(19,20)21)44-56(40-48)76(22,23)24)64-32-30-62(80-64)67(60-28-26-58(65)78-60)47-37-53(73(13,14)15)43-54(38-47)74(16,17)18/h25,27,30,32-44,57-68,77-80H,26,28-29,31H2,1-24H3 |
InChI 键 |
PRRJIBMQHIDXII-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)
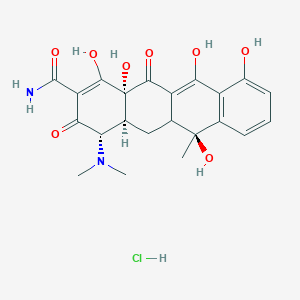
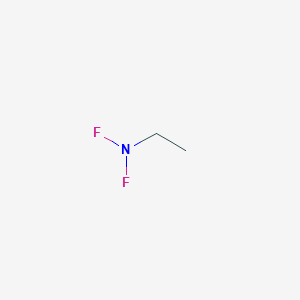
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)
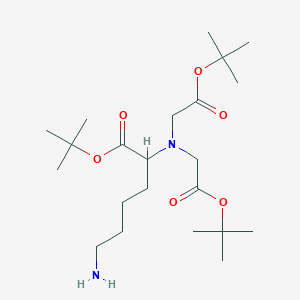
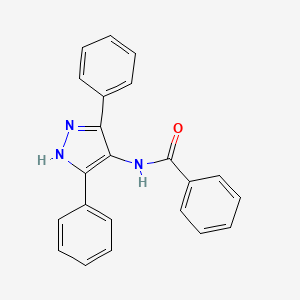
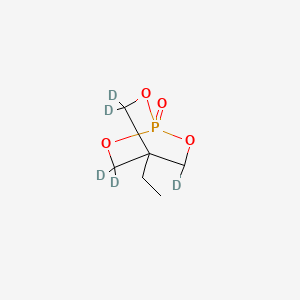
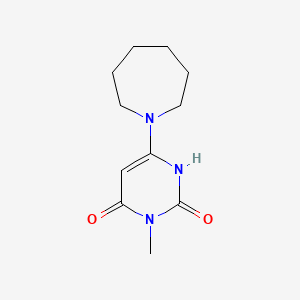
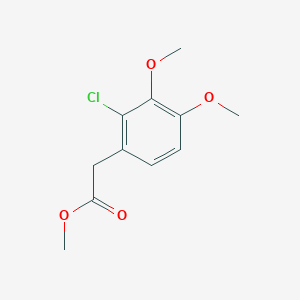
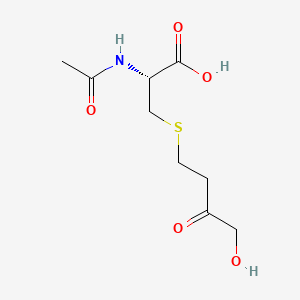
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13408330.png)



